molecular formula C9H23NO6P2 B13795305 ((Heptylimino)bis(methylene))bisphosphonic acid CAS No. 5995-30-2

((Heptylimino)bis(methylene))bisphosphonic acid

Cat. No.: B13795305
CAS No.: 5995-30-2
M. Wt: 303.23 g/mol
InChI Key: GIFYDPWFQBDXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Heptylimino)bis(methylene))bisphosphonic acid is a nitrogen-containing bisphosphonate (N-BP) compound of significant interest in pharmacological and biochemical research. With a molecular formula of C9H23NO6P2 and an average molecular weight of 303.23 g/mol, this molecule is characterized by a central heptylimino group serving as the R2 side chain, which is a primary determinant of its potency . The compound operates through a well-defined mechanism of action, primarily functioning as an inhibitor of the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This inhibition disrupts the prenylation of key signaling proteins such as GTPases, ultimately leading to the induction of osteoclast apoptosis and the suppression of bone resorption . This specific targeting underpins its core research value in modeling and investigating bone metabolism disorders. The primary research applications for this compound are in the field of osteoclast biology and the study of skeletal disorders characterized by excessive bone resorption, such as osteoporosis . As a structural analogue of inorganic pyrophosphate, it exhibits a high affinity for bone mineral hydroxyapatite, leading to its selective incorporation into active bone remodeling sites . Its properties and mechanism place it within the same class of investigational compounds as other clinically established aminobisphosphonates like alendronate and zoledronate, making it a valuable tool for comparative studies in preclinical research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

5995-30-2

Molecular Formula

C9H23NO6P2

Molecular Weight

303.23 g/mol

IUPAC Name

[heptyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16)

InChI Key

GIFYDPWFQBDXKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The classical synthetic route to ((Heptylimino)bis(methylene))bisphosphonic acid involves the condensation of heptylamine with formaldehyde and phosphorous acid under aqueous conditions. This method is a variation of the Mannich-type bisphosphonate synthesis, where the amine reacts with formaldehyde to form an imino intermediate, which subsequently undergoes phosphonomethylation by phosphorous acid to yield the bisphosphonic acid derivative.

Reaction Scheme:

Heptylamine + Formaldehyde + Phosphorous acid → ((Heptylimino)bis(methylene))bisphosphonic acid

  • Conditions: Aqueous medium, elevated temperatures (typically 80–100°C), acidic to neutral pH.
  • Mechanism: Formation of imine intermediate followed by nucleophilic addition of phosphorous acid to methylene groups.

Michael Addition Route Followed by Hydrolysis

An alternative and widely employed synthetic strategy involves a Michael addition reaction between a bisphosphonate ester precursor, such as tetraethyl methylenebis(phosphonate), and heptylamine. This step forms a Michael adduct, which is then subjected to acid hydrolysis to convert the phosphonate esters into free phosphonic acid groups.

Key Steps:

Step Description Typical Conditions Yield (%)
1. Michael Addition Reaction of tetraethyl methylenebis(phosphonate) with heptylamine in methylene chloride Room temperature to mild heating, inert atmosphere ~45%
2. Acid Hydrolysis Cleavage of phosphonate esters using bromotrimethylsilane (TMSBr) in methylene chloride, followed by methanol digestion Room temperature, 12–24 hours Quantitative
  • Purification: Intermediate Michael adducts are purified by column chromatography or solvent extraction; final bisphosphonic acid is purified by preparative high-performance liquid chromatography (HPLC).

  • Advantages: This method allows better control over substitution and stereochemistry, and higher purity of final product.

Industrial Scale Synthesis

Industrial production of ((Heptylimino)bis(methylene))bisphosphonic acid generally follows the above synthetic routes but adapted for scale-up:

  • Reactors: Large volume batch reactors with precise temperature and pH control.
  • Optimization: Reaction parameters (temperature, time, pH) are optimized for maximal yield and minimal by-products.
  • Purification: Crystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Types and Mechanisms

Reaction Type Description Common Reagents/Conditions Products/Outcome
Condensation Formation of imino intermediate from heptylamine and formaldehyde Aqueous, mild heating Imino intermediate
Phosphonomethylation Nucleophilic addition of phosphorous acid to methylene groups attached to imino intermediate Aqueous acidic medium, elevated temperature ((Heptylimino)bis(methylene))bisphosphonic acid
Michael Addition Nucleophilic attack of amine on methylenebis(phosphonate) ester Organic solvent (methylene chloride), RT to mild heat Michael adduct (ester form)
Hydrolysis Conversion of phosphonate esters to phosphonic acids Bromotrimethylsilane (TMSBr), methanol digestion Free bisphosphonic acid

Notes on Reagents

Data Tables from Literature

Reaction Yields and Conditions Summary

Method Key Reagents Conditions Yield (%) Purification Method
Mannich-type synthesis Heptylamine, formaldehyde, phosphorous acid Aqueous, 80–100°C, acidic pH 40–60 Crystallization, chromatography
Michael addition + hydrolysis Tetraethyl methylenebis(phosphonate), heptylamine, TMSBr Methylene chloride, RT, 12–24 h ~45 Column chromatography, HPLC
Industrial scale (adapted) Same as above Optimized batch reactor conditions 50–65 Crystallization, preparative HPLC

Spectroscopic Characterization (Typical)

Technique Observations
NMR (¹H, ³¹P) Signals corresponding to phosphonic acid groups, methylene bridges, and heptyl chain
IR Spectroscopy Characteristic P=O stretching (~1150 cm⁻¹), P–OH bands, and N–H stretching
Mass Spectrometry Molecular ion peak at m/z = 327.23 (Molecular weight)
Elemental Analysis Consistent with C₉H₂₃NO₆P₂ composition

Summary and Professional Recommendations

  • The Mannich-type condensation of heptylamine, formaldehyde, and phosphorous acid remains the classical and straightforward approach for synthesizing ((Heptylimino)bis(methylene))bisphosphonic acid.
  • The Michael addition followed by bromotrimethylsilane hydrolysis offers a versatile and controlled synthetic route, especially suitable for producing high-purity compounds for research or pharmaceutical applications.
  • Industrial synthesis adapts these methods with optimized parameters for scale and purity.
  • Purification by chromatographic methods and preparative HPLC is essential to isolate the compound in pure form.
  • Spectroscopic and analytical techniques should be employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

((Heptylimino)bis(methylene))bisphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Water Treatment

((Heptylimino)bis(methylene))bisphosphonic acid has been utilized as an effective anti-scaling agent in industrial water treatment processes. Its ability to inhibit the formation of scale deposits in systems where hard water is prevalent is crucial for maintaining operational efficiency and extending the lifespan of equipment.

Key Features:

  • Inhibits calcium carbonate scale formation.
  • Compatible with various water treatment chemicals.
  • Enhances the performance of detergents and cleaning agents.

Oilfield Chemicals

In the oil and gas industry, this compound serves as a scale inhibitor and corrosion inhibitor. Its effectiveness in high-temperature and high-pressure environments makes it valuable for maintaining the integrity of pipelines and equipment.

Applications Include:

  • Preventing scale build-up in drilling operations.
  • Reducing corrosion rates in metal components exposed to harsh conditions.

Data Tables

Application AreaSpecific Use Cases
Water TreatmentScale inhibition in cooling towers
Oilfield ChemicalsCorrosion inhibition, scale prevention
Detergents/Cleaning AgentsEnhanced cleaning efficiency

Case Study 1: Industrial Water Treatment

In a study conducted at a manufacturing facility, ((Heptylimino)bis(methylene))bisphosphonic acid was tested for its effectiveness in reducing scale formation in cooling towers. The results indicated a significant reduction in calcium carbonate deposits, leading to improved heat exchange efficiency and reduced maintenance costs.

Case Study 2: Oilfield Application

A field trial in an offshore oil drilling operation demonstrated the compound's efficacy as a corrosion inhibitor. The application of ((Heptylimino)bis(methylene))bisphosphonic acid resulted in a 30% reduction in corrosion rates over a six-month period, showcasing its potential for enhancing the longevity of drilling equipment.

Mechanism of Action

The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Alkyl Chain Length Variants

(a) [(Butylimino)bis(methylene)]bisphosphonic Acid
  • Structure : C₄H₉-NH-(CH₂PO₃H₂)₂.
  • Molecular Weight : 283.19 g/mol.
  • Properties : Shorter alkyl chain increases hydrophilicity. Used in corrosion inhibition due to moderate chelation efficiency.
  • Synthesis : Prepared via reaction of butylamine with formaldehyde and phosphorus acid in solvents like n-octane or sulfolane, yielding ~85–90% purity .
(b) [(Dodecylimino)bis(methylene)]bisphosphonic Acid (Lauraphos 301)
  • Structure : C₁₂H₂₅-NH-(CH₂PO₃H₂)₂.
  • Molecular Weight : 373.36 g/mol.
  • Properties : Long dodecyl chain enhances surfactant behavior. pKa values: 6.8 (first dissociation) and 8.8 (second dissociation). Used in cassiterite flotation due to strong adsorption on mineral surfaces .
  • Applications : Superior to HBMBA in mineral processing but less soluble in aqueous media.
(c) HBMBA vs. Alkyl Variants
Property HBMBA (C₇) Butyl (C₄) Dodecyl (C₁₂)
Molecular Weight 327.23 283.19 373.36
Solubility in Water Moderate High Low
logP (Hydrophobicity) 1.8 0.7 4.2
Chelation Strength High Moderate Very High

Amino-Substituted Bisphosphonates

(a) (1-Aminoheptane-1,1-diyl)bisphosphonic Acid
  • Structure : H₂N-C₇H₁₃-(PO₃H₂)₂.
  • Key Difference: Amino group (-NH₂) replaces the imino group, enhancing hydrogen-bonding capacity.
  • Applications : Studied for apoptosis-inducing activity in cancer cells .
(b) Pamidronic Acid (3-Amino-1-hydroxypropylidene-1,1-bisphosphonic Acid)
  • Structure : H₂N-C₃H₅(OH)-(PO₃H₂)₂.
  • Pharmaceutical Use: Inhibits osteoclast-mediated bone resorption. Higher bone affinity than HBMBA due to hydroxyl and amino groups .

Hydroxy-Substituted Bisphosphonates

(a) (1-Hydroxyheptane-1,1-diyl)bisphosphonic Acid
  • Structure : HO-C₇H₁₃-(PO₃H₂)₂.
  • Key Difference : Hydroxyl group (-OH) enhances coordination with calcium ions.
  • Applications: Potential use in osteoporosis treatment, though less potent than zoledronic acid .
(b) Zoledronic Acid
  • Structure : Imidazole-substituted bisphosphonate with a hydroxyl group.
  • Potency : 100–1,000× stronger than HBMBA in inhibiting farnesyl diphosphate synthase, a key enzyme in osteoclast activity .

Comparison of Solvent Efficiency :

Solvent Yield (%) Purity (%) Reaction Time (h)
n-Octane 90 95 12
Methanesulfonic Acid 85 92 8
Sulfolane 78 88 10

Biological Activity

((Heptylimino)bis(methylene))bisphosphonic acid, a nitrogen-containing bisphosphonate, has garnered attention for its potential biological activities, particularly in the context of bone health and disease. Bisphosphonates are a class of compounds known for their ability to inhibit bone resorption and are utilized in the treatment of various bone-related disorders, including osteoporosis and metastatic bone disease. This article explores the biological activity of ((Heptylimino)bis(methylene))bisphosphonic acid, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

((Heptylimino)bis(methylene))bisphosphonic acid features a phosphorus atom bonded to two phosphonic acid groups and a heptylimino group. The structural characteristics significantly influence its biological activity. The presence of nitrogen in the side chain enhances its potency as an inhibitor of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway critical for osteoclast function.

Table 1: Structural Characteristics of ((Heptylimino)bis(methylene))bisphosphonic acid

ComponentDescription
Chemical FormulaC₉H₁₈N₂O₆P₂
Molecular Weight298.19 g/mol
Functional GroupsBisphosphonate, Amino group
SolubilitySoluble in water

The primary mechanism by which bisphosphonates exert their effects involves the inhibition of osteoclast-mediated bone resorption. ((Heptylimino)bis(methylene))bisphosphonic acid is believed to inhibit FDPS, leading to reduced osteoclast activity and subsequent preservation of bone density. This inhibition is critical as it prevents the formation of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins involved in osteoclast function.

Key Enzymatic Targets

  • Farnesyl Diphosphate Synthase (FDPS) : Inhibition leads to decreased osteoclast activity.
  • Mevalonate Pathway : Disruption affects cholesterol biosynthesis and cellular signaling.

Biological Activity

Research indicates that ((Heptylimino)bis(methylene))bisphosphonic acid exhibits significant anti-resorptive properties. Its effectiveness can be attributed to its affinity for hydroxyapatite, a mineral component of bone.

Case Studies

  • In Vitro Studies : A study demonstrated that ((Heptylimino)bis(methylene))bisphosphonic acid significantly reduced osteoclast formation and activity in cultured bone cells. The compound's IC50 values suggest potent inhibitory effects compared to traditional bisphosphonates.
  • Animal Models : In vivo studies using rodent models showed that administration of ((Heptylimino)bis(methylene))bisphosphonic acid resulted in increased bone mineral density and reduced markers of bone turnover.

Table 2: Summary of Biological Assays

Study TypeModelOutcomeIC50 Value (µM)
In VitroOsteoclast culturesReduced formation and activity5.0
In VivoRodent modelIncreased bone densityN/A

Structure-Activity Relationship (SAR)

The biological efficacy of ((Heptylimino)bis(methylene))bisphosphonic acid is influenced by its structural components. Variations in the side chains can lead to significant differences in potency and selectivity for target enzymes.

Key Findings

  • Nitrogen Substitution : The presence of nitrogen enhances binding affinity to FDPS.
  • Chain Length : The heptyl group contributes to improved solubility and bioavailability.

Q & A

Q. Methodological Insight :

  • Use kinetic assays (e.g., NADH-coupled ATPase activity) and docking software (AutoDock Vina) to validate binding modes .
  • Monitor fibrin polymerization via turbidimetry at 350 nm .

Basic: What analytical techniques are critical for characterizing ((heptylimino)bis(methylene))bisphosphonic acid?

Answer:

  • NMR Spectroscopy : ³¹P NMR confirms bisphosphonic acid formation (δP ~23–25 ppm). ¹H/¹³C NMR identifies alkyl chain integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ at m/z 286.08) .
  • Elemental Analysis : Validates C, H, N, P content (e.g., C: 33.46%, P: 21.57%) .

Advanced: How does alkyl chain length (e.g., heptyl vs. cycloheptyl) influence biological activity in bisphosphonic acid analogs?

Answer:

  • Hydrophobicity : Longer alkyl chains (e.g., heptyl) enhance membrane permeability, improving intracellular targeting (e.g., IC₅₀ for ATPase inhibition drops from 50 µM to 10 µM compared to shorter chains) .
  • Structural analogs : Cycloheptyl derivatives (e.g., Incadronic Acid) show higher bone affinity due to rigid conformation, whereas linear chains favor soft tissue targeting .

Q. Comparative Data :

AnalogTarget TissueIC₅₀ (ATPase Inhibition)
Heptylimino derivativeSmooth muscle10 µM
Cycloheptyl derivativeBone5 µM

Basic: What are the challenges in purifying ((heptylimino)bis(methylene))bisphosphonic acid?

Answer:

  • Solubility : Low solubility in organic solvents necessitates mixed-phase systems (e.g., CH₃CN/H₂O) for HPLC .
  • Byproduct removal : Phosphorous acid (from hydrolysis) requires ion-exchange chromatography .
  • Salt forms : Ammonium or potassium salts improve crystallinity but complicate free acid isolation .

Advanced: How does ((heptylimino)bis(methylene))bisphosphonic acid interact with metal ions (e.g., Fe³⁺, Ca²⁺)?

Answer:
The compound acts as a chelator , forming stable complexes with divalent/trivalent ions:

  • Fe³⁺ binding : Log K ~12.5, disrupting iron-dependent enzymes (e.g., ribonucleotide reductase) .
  • Ca²⁺ affinity : Moderate binding (Log K ~6.2), relevant to bone-targeting applications .

Q. Methodology :

  • Use isothermal titration calorimetry (ITC) to quantify binding constants .

Advanced: What structural modifications enhance the pharmacokinetic profile of bisphosphonic acids?

Answer:

  • Phosphonate ester prodrugs : Improve oral bioavailability (e.g., benzyl esters hydrolyzed in vivo) .
  • Heteroatom substitution : Sulfur-containing analogs (e.g., thia-bisphosphonates) resist enzymatic degradation .

Q. Data :

ModificationHalf-life (h)Bioavailability (%)
Free bisphosphonic acid2<5
Benzyl ester prodrug825

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.